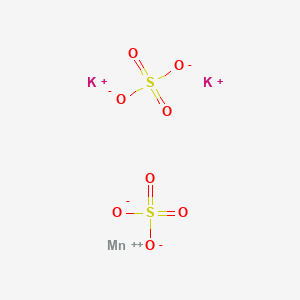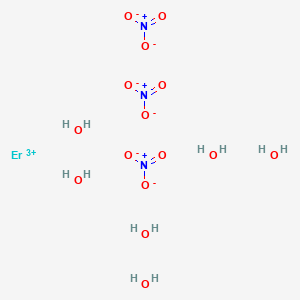
焦磷酸镁
描述
Magnesium pyrophosphate is an inorganic compound with the chemical formula Mg2P2O7. It is a white, crystalline solid that is insoluble in water. This compound is of significant interest due to its applications in various fields, including biomedicine, catalysis, and materials science. Magnesium pyrophosphate is known for its stability and unique chemical properties, making it a valuable material for scientific research and industrial applications.
科学研究应用
Magnesium pyrophosphate has a wide range of applications in scientific research:
作用机制
Target of Action
Magnesium pyrophosphate primarily targets the enzyme UDP-glucose pyrophosphorylase (UGPase) . UGPase is a freely reversible enzyme that uses glucose-1-P and UTP to produce UDP-glucose (UDPG) and pyrophosphate (PPi), with UDPG being essential for glycosylation reactions in all organisms .
Mode of Action
Magnesium pyrophosphate interacts with UGPase in its reverse reaction . Free magnesium (Mg2+) has profound effects on this reverse reaction and is absolutely required for its activity . More detailed analyses with varied concentrations of MgPPi allowed us to conclude that it is the MgPPi complex which serves as the true substrate for UGPase in its reverse reaction .
Biochemical Pathways
The primary biochemical pathway affected by magnesium pyrophosphate is the pyrophosphorolytic reaction of UGPase . This reaction is essential for plants, providing UDPG for hundreds of glycosylation reactions, and is involved in energy production (UTP) and providing carbon skeletons in the sucrose-to-starch pathway in certain non-photosynthetic tissues .
Pharmacokinetics
Plasma magnesium comprises only approximately 0.3% of total body magnesium, where it is present in three states—ionized (62%), protein bound (33%), and complexed to anions such as citrate and phosphate (5%) .
Result of Action
The result of magnesium pyrophosphate’s action is the modulation of the reverse reaction of UGPase . This modulation is essential for various biochemical processes, including the synthesis of sucrose, cellulose, and glycoproteins .
Action Environment
The action of magnesium pyrophosphate can be influenced by environmental factors. For example, in the co-pyrolysis of biomass with phosphorus (P) and magnesium (Mg), the presence of magnesium pyrophosphate improves P delivery to crops . This suggests that the action, efficacy, and stability of magnesium pyrophosphate can be influenced by the presence of other elements and compounds in the environment.
生化分析
Biochemical Properties
Magnesium pyrophosphate plays a role in various biochemical reactions. It has been found to have profound effects on the reverse reaction of UDP-glucose pyrophosphorylase (UGPase), an enzyme essential for glycosylation reactions in all organisms . The presence of free magnesium (Mg2+) is absolutely required for its activity .
Cellular Effects
The cellular effects of magnesium pyrophosphate are not well-documented. Magnesium, a component of magnesium pyrophosphate, is known to be involved in a variety of physiological processes. It is the second most abundant cation in cells and the fourth most abundant cation in living organisms . Magnesium-based biomaterials are considered to be biocompatible and biodegradable .
Molecular Mechanism
It is known that magnesium pyrophosphate can serve as a substrate for UGPase in its reverse reaction . Free pyrophosphate (PPi) was found to be an inhibitor in this reaction .
Temporal Effects in Laboratory Settings
It is known that magnesium pyrophosphate can form crystals under certain conditions .
Dosage Effects in Animal Models
It is known that magnesium, a component of magnesium pyrophosphate, is essential for optimal immune function and regulating inflammation . Deficiency in magnesium can lead to temporary or long-term immune dysfunction .
Metabolic Pathways
Magnesium pyrophosphate is involved in the metabolic pathway of UGPase . UGPase carries a freely reversible reaction, using glucose-1-P and UTP to produce UDP-glucose (UDPG) and pyrophosphate (PPi), with UDPG being essential for glycosylation reactions in all organisms .
Transport and Distribution
It is known that magnesium, a component of magnesium pyrophosphate, is essential for many physiological processes and is the second most abundant cation in cells .
Subcellular Localization
It is known that magnesium, a component of magnesium pyrophosphate, is involved in many physiological processes in various parts of the cell .
准备方法
Synthetic Routes and Reaction Conditions: Magnesium pyrophosphate can be synthesized through several methods. One common approach involves the thermal decomposition of magnesium hydrogen phosphate (MgHPO4). The process typically involves heating magnesium hydrogen phosphate at high temperatures (around 1100°C) for several hours, leading to the formation of magnesium pyrophosphate .
Industrial Production Methods: In industrial settings, magnesium pyrophosphate is often produced by calcining magnesium ammonium phosphate (NH4MgPO4·6H2O) at elevated temperatures. This method ensures the removal of water and ammonia, resulting in the formation of pure magnesium pyrophosphate .
化学反应分析
Types of Reactions: Magnesium pyrophosphate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation Reactions: Aqueous hydrogen peroxide is commonly used as the oxidant in the presence of magnesium pyrophosphate as a catalyst.
Substitution Reactions: UDP-glucose pyrophosphorylase catalyzes the reaction using glucose-1-phosphate and uridine-triphosphate to produce UDP-glucose and pyrophosphate.
Major Products Formed:
Epoxidation Reactions: The major product formed is the epoxide, with high selectivity and yield.
Substitution Reactions: The products include UDP-glucose and inorganic pyrophosphate.
相似化合物的比较
- Calcium pyrophosphate
- Zinc pyrophosphate
- Iron pyrophosphate
Magnesium pyrophosphate stands out due to its unique combination of stability, biocompatibility, and catalytic properties, making it a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
dimagnesium;phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Mg.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTWHWHGBBCSMX-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg2P2O7, Mg2O7P2 | |
| Record name | magnesium pyrophosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158723 | |
| Record name | Magnesium pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13446-24-7 | |
| Record name | Magnesium pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10158723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium pyrophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM PYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL34Y660JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















